

Spectroscopic Profile of Disodium Hexachloroosmate: A Technical Guide

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Compound of Interest

Compound Name: *Disodium hexachloroosmate*

CAS No.: *1307-81-9*

Cat. No.: *B1143497*

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Introduction: The Structural Elucidation of a Key Osmium Compound

Disodium hexachloroosmate, $\text{Na}_2[\text{OsCl}_6]$, is an inorganic coordination compound featuring an osmium(IV) central atom. As a member of the hexahalometallate family, its physicochemical properties are of significant interest in catalysis, materials science, and as a precursor in organometallic synthesis. A thorough understanding of its electronic and molecular structure is paramount for its application and for predicting its reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful toolkit for this structural elucidation.

This technical guide offers an in-depth exploration of the spectral characteristics of **disodium hexachloroosmate**. It moves beyond a simple presentation of data, providing insights into the theoretical underpinnings of the observed spectra and the experimental considerations necessary for their acquisition, with a particular focus on the implications of the paramagnetic nature of the Os(IV) center.

Vibrational Spectroscopy: Probing the Os-Cl Bonds

Infrared (IR) and Raman spectroscopy are essential techniques for investigating the vibrational modes of a molecule, which are directly related to its geometry and bond strengths. For the $[\text{OsCl}_6]^{2-}$ anion in **disodium hexachloroosmate**, which possesses a highly symmetric octahedral geometry (O_h point group), the vibrational modes are well-defined and governed by strict selection rules.

Theoretical Framework

The octahedral $[\text{OsCl}_6]^{2-}$ anion has 15 vibrational degrees of freedom. Group theory predicts six fundamental vibrational modes, of which three are Raman-active (ν_1 , ν_2 , ν_5) and two are IR-active (ν_3 , ν_4). The sixth mode (ν_6) is inactive in both IR and Raman spectroscopy. A key principle for centrosymmetric molecules like $[\text{OsCl}_6]^{2-}$ is the rule of mutual exclusion, which states that vibrational modes that are IR-active are Raman-inactive, and vice versa. The observation of this mutual exclusivity provides strong evidence for an octahedral geometry.

Infrared (IR) Spectrum

The IR spectrum of a compound containing the $[\text{OsCl}_6]^{2-}$ anion is characterized by the appearance of two fundamental absorption bands corresponding to the T_{1u} symmetry modes. The most intense of these is the antisymmetric Os-Cl stretching vibration (ν_3), which is a powerful diagnostic tool for the presence of the hexachloroosmate(IV) anion.

Table 1: Infrared Active Vibrational Modes for $[\text{OsCl}_6]^{2-}$

Vibrational Mode	Symmetry	Description	Approximate Frequency (cm^{-1})
ν_3	T_{1u}	Antisymmetric Stretch	~300
ν_4	T_{1u}	Bending	~166

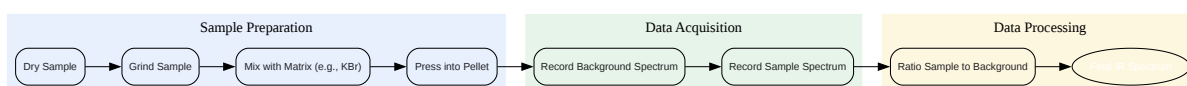
Frequencies are approximate values compiled from various hexachloroosmate(IV) salts.

The observation of a single, strong Os-Cl stretching band in the far-IR region is a hallmark of the high symmetry of the $[\text{OsCl}_6]^{2-}$ octahedron.

Experimental Protocol: Acquiring the IR Spectrum

A robust protocol for obtaining the far-IR spectrum of **disodium hexachloroosmate** is as follows:

- **Sample Preparation:** Due to the hygroscopic nature of many inorganic salts, the sample should be thoroughly dried under vacuum. The solid sample is then finely ground to minimize scattering effects. For transmission measurements, the ground sample is typically mixed with a dry, IR-transparent matrix such as potassium bromide (KBr) or cesium iodide (CsI) and pressed into a pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a mineral oil.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with a far-IR beam splitter (e.g., Mylar) and detector (e.g., DTGS with a polyethylene window) is required.
- **Data Acquisition:**
 - A background spectrum of the pure matrix (e.g., KBr pellet) or mulling agent is recorded.
 - The sample spectrum is then recorded over a suitable range, typically 600-100 cm^{-1} .
 - Multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



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Figure 1: Experimental workflow for obtaining the IR spectrum of **disodium hexachloroosmate**.

Electronic Spectroscopy: Unveiling d-Orbital Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like **disodium hexachloroosmate**, the UV-Vis spectrum is dominated by transitions involving the d-orbitals of the central metal ion.

Theoretical Insights into the $[\text{OsCl}_6]^{2-}$ Spectrum

The osmium(IV) center in the $[\text{OsCl}_6]^{2-}$ anion has a d^4 electron configuration. In an octahedral ligand field, the five d-orbitals are split into a lower-energy t_{2g} set and a higher-energy e_g set. The electronic spectrum arises from transitions of electrons between these orbitals. For a d^4 system in an octahedral field, several spin-allowed and spin-forbidden transitions are possible, leading to a complex absorption spectrum with multiple bands of varying intensities.

Detailed studies on the electronic absorption spectrum of the $[\text{OsCl}_6]^{2-}$ ion, often using potassium hexachloroosmate ($\text{K}_2[\text{OsCl}_6]$) as a model compound, have been conducted. These studies reveal a series of absorption bands in the visible and near-UV regions, which are assigned to intraconfigurational (d-d) transitions.

Expected UV-Vis Absorption Data

Based on published spectra of hexachloroosmate(IV) salts, the following absorption bands are characteristic of the $[\text{OsCl}_6]^{2-}$ anion in solution:

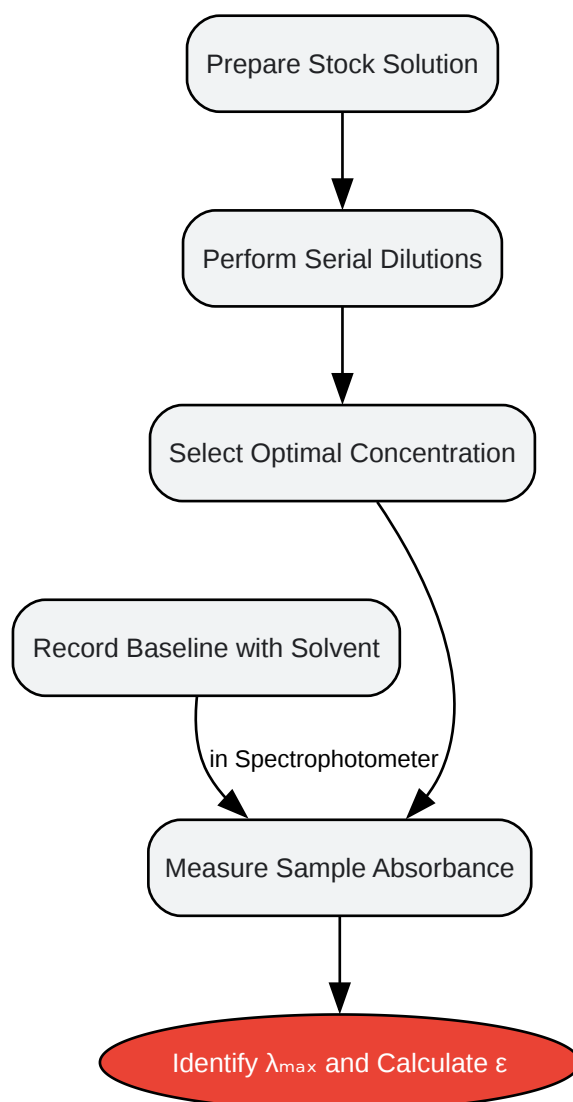
Table 2: Representative UV-Vis Absorption Maxima for the $[\text{OsCl}_6]^{2-}$ Anion

Wavelength (λ_{max} , nm)	Wavenumber (cm^{-1})	Assignment (Tentative)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
~370	~27,000	d-d transition	Moderate
~420	~23,800	d-d transition	Moderate
~490	~20,400	d-d transition	Low
~570	~17,500	d-d transition	Low

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and the counter-ion.

Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **disodium hexachloroosmate** of known concentration in a suitable solvent (e.g., dilute hydrochloric acid to prevent hydrolysis).
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically within the linear range of the spectrophotometer, i.e., an absorbance of 0.1-1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a reference.
 - Fill a matched quartz cuvette with the sample solution.
 - Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{\max}) and, if the concentration is known, calculate the molar absorptivity (ϵ) for each band using the Beer-Lambert law ($A = \epsilon cl$).



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Figure 2: Key steps in the quantitative UV-Vis analysis of **disodium hexachloroosmate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Challenge of Paramagnetism

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules in solution. However, for paramagnetic compounds such as **disodium hexachloroosmate**, the presence of unpaired electrons in the Os(IV) center dramatically alters the NMR experiment and the resulting spectra.

The Impact of Paramagnetism on NMR Spectra

The unpaired electrons in the d-orbitals of the Os(IV) ion create a strong local magnetic field. This has two major consequences for NMR spectroscopy:

- **Signal Broadening:** The fluctuating magnetic field from the unpaired electrons provides a very efficient mechanism for nuclear spin relaxation. This leads to a rapid decay of the NMR signal, resulting in extremely broad resonance lines that are often difficult to distinguish from the baseline.
- **Large Chemical Shifts:** The interaction between the unpaired electrons and the nuclei results in large shifts in the resonance frequencies, known as paramagnetic or hyperfine shifts. These shifts can be several orders of magnitude larger than the typical chemical shift range for diamagnetic compounds and can occur in either upfield or downfield directions.

Due to these effects, obtaining a high-resolution ^{13}C or ^1H NMR spectrum of the $[\text{OsCl}_6]^{2-}$ anion in solution is generally not feasible with standard NMR techniques.

What Can Be Learned from Paramagnetic NMR?

While conventional structural elucidation is challenging, specialized paramagnetic NMR experiments can provide valuable information about:

- **Magnetic Susceptibility:** The paramagnetic shifts are related to the magnetic susceptibility of the complex.
- **Electron-Nuclear Hyperfine Coupling:** The magnitude and sign of the paramagnetic shifts can provide insights into the distribution of unpaired electron spin density throughout the molecule.
- **Structural Information in the Solid State:** Solid-state NMR techniques, which can average out some of the broadening interactions, may provide structural information.

Given the challenges, magnetic susceptibility measurements are often used as a complementary technique to probe the magnetic properties of such compounds.

Conclusion

The spectroscopic characterization of **disodium hexachloroosmate** presents a fascinating case study in the analysis of a paramagnetic coordination complex. While IR and UV-Vis spectroscopy provide clear and interpretable data regarding the vibrational and electronic structure of the $[\text{OsCl}_6]^{2-}$ anion, NMR spectroscopy is significantly complicated by the paramagnetic nature of the Os(IV) center. A comprehensive understanding of this compound requires an integrated approach, leveraging the strengths of each technique and a solid theoretical foundation to interpret the resulting data. This guide provides the necessary framework for researchers and scientists to approach the spectroscopic analysis of **disodium hexachloroosmate** and related compounds with confidence and scientific rigor.

References

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